molecular formula C7H13BrO2 B14194516 5-(Bromomethyl)-3,3-dimethyloxolan-2-ol CAS No. 922142-80-1

5-(Bromomethyl)-3,3-dimethyloxolan-2-ol

Cat. No.: B14194516
CAS No.: 922142-80-1
M. Wt: 209.08 g/mol
InChI Key: QWCIMUIJEDQBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3,3-dimethyloxolan-2-ol is an organic compound that belongs to the class of oxolanes It is characterized by a bromomethyl group attached to the oxolane ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3,3-dimethyloxolan-2-ol typically involves the bromomethylation of 3,3-dimethyloxolan-2-ol. One common method is the reaction of 3,3-dimethyloxolan-2-ol with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This reaction proceeds under mild conditions and yields the desired bromomethylated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3,3-dimethyloxolan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azides, thiocyanates, and ethers.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Bromomethyl)-3,3-dimethyloxolan-2-ol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3,3-dimethyloxolan-2-ol involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an alkylating agent.

Comparison with Similar Compounds

Similar Compounds

    5-Bromomethyl-2-oxazoline: Similar structure but with an oxazoline ring.

    3,3-Dimethyloxolan-2-one: Lacks the bromomethyl group.

    5-Chloromethyl-3,3-dimethyloxolan-2-ol: Chlorine instead of bromine.

Uniqueness

5-(Bromomethyl)-3,3-dimethyloxolan-2-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the electrophilicity of the compound, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

922142-80-1

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

5-(bromomethyl)-3,3-dimethyloxolan-2-ol

InChI

InChI=1S/C7H13BrO2/c1-7(2)3-5(4-8)10-6(7)9/h5-6,9H,3-4H2,1-2H3

InChI Key

QWCIMUIJEDQBMR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC1O)CBr)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.